2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an ethoxy group, and a cyclopentyl ring attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-ethoxycyclopentylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetamides with various functional groups replacing the chloro group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines and other reduced forms of the original compound.
Scientific Research Applications
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dinitrophenyl)acetamide
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide is unique due to the presence of the ethoxycyclopentyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(5-3-4-6-10)8-12-9(13)7-11/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQQAPSFFJDSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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